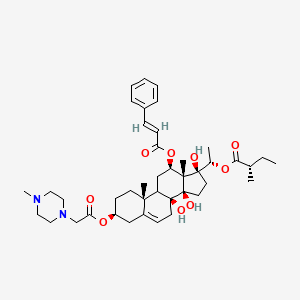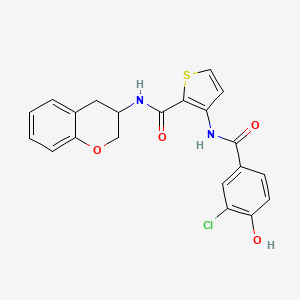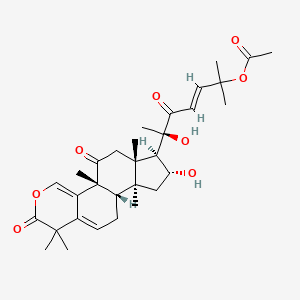![molecular formula C34H38IN B12384807 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide](/img/structure/B12384807.png)
2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide is a complex organic compound It features a pyridinium core substituted with various phenyl groups, including tert-butylphenyl and phenylethenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridinium core: This can be achieved through a condensation reaction involving a suitable pyridine derivative.
Substitution reactions: Introduction of tert-butylphenyl and phenylethenyl groups can be done through Friedel-Crafts alkylation or similar electrophilic aromatic substitution reactions.
Quaternization: The final step involves the quaternization of the pyridine nitrogen with an appropriate alkyl halide, such as methyl iodide, to form the pyridinium salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tert-butyl groups.
Reduction: Reduction reactions could target the pyridinium core, potentially converting it to a pyridine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of Lewis acids (e.g., AlCl₃) are typical.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted pyridinium or pyridine derivatives.
科学的研究の応用
Chemistry
Organic Electronics: The compound’s structure suggests potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmaceuticals: The compound could be investigated for its potential as a drug candidate, particularly in targeting specific biological pathways.
Biological Probes: It may be used as a fluorescent probe in biological imaging due to its aromatic structure.
Industry
Catalysis: The compound could serve as a catalyst or catalyst precursor in various industrial chemical reactions.
Dyes and Pigments: Its structure suggests potential use in the synthesis of dyes or pigments.
作用機序
The mechanism of action of 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In materials science, its electronic properties would be key, influencing its behavior in electronic devices.
類似化合物との比較
Similar Compounds
4-tert-butylphenyl derivatives: Compounds with similar tert-butylphenyl groups.
Pyridinium salts: Other pyridinium-based compounds with different substituents.
Uniqueness
The unique combination of substituents in 2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide gives it distinct properties, such as specific electronic or steric effects, that differentiate it from other similar compounds.
特性
分子式 |
C34H38IN |
|---|---|
分子量 |
587.6 g/mol |
IUPAC名 |
2-(4-tert-butylphenyl)-4-[(E)-2-(4-tert-butylphenyl)ethenyl]-1-methyl-5-phenylpyridin-1-ium;iodide |
InChI |
InChI=1S/C34H38N.HI/c1-33(2,3)29-19-14-25(15-20-29)13-16-28-23-32(27-17-21-30(22-18-27)34(4,5)6)35(7)24-31(28)26-11-9-8-10-12-26;/h8-24H,1-7H3;1H/q+1;/p-1/b16-13+; |
InChIキー |
PETRXUJAJSDTOF-ZUQRMPMESA-M |
異性体SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C2=CC(=[N+](C=C2C3=CC=CC=C3)C)C4=CC=C(C=C4)C(C)(C)C.[I-] |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=[N+](C=C2C3=CC=CC=C3)C)C4=CC=C(C=C4)C(C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]-N-[(E)-(3-methylphenyl)methylideneamino]benzamide](/img/structure/B12384741.png)
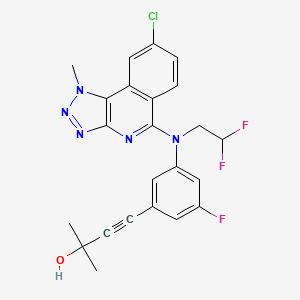
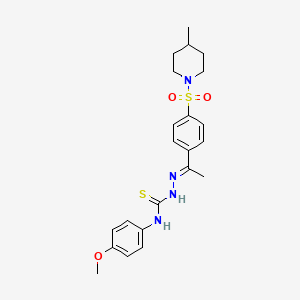

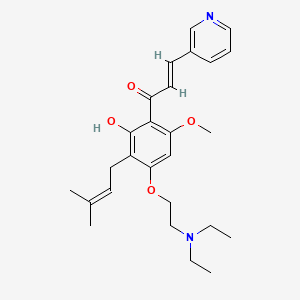

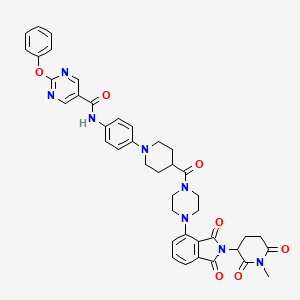

![2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol](/img/structure/B12384777.png)
